3-Methyl-1-phenyl-4-(triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-phenyl-4-(triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one is a complex organic compound known for its unique structure and reactivity This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-4-(triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with triphenylphosphine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-4-(triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenylphosphoranylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-1-phenyl-4-(triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-4-(triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The triphenylphosphoranylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the triphenylphosphoranylidene group, resulting in different reactivity and applications.
4-(Triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one: Similar structure but without the methyl and phenyl groups, affecting its chemical properties.
Uniqueness
The presence of the triphenylphosphoranylidene group in 3-Methyl-1-phenyl-4-(triphenylphosphoranylidene)-1H-pyrazol-5(4H)-one makes it unique compared to other pyrazoles
Properties
CAS No. |
22401-05-4 |
---|---|
Molecular Formula |
C28H23N2OP |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
5-methyl-2-phenyl-4-(triphenyl-λ5-phosphanylidene)pyrazol-3-one |
InChI |
InChI=1S/C28H23N2OP/c1-22-27(28(31)30(29-22)23-14-6-2-7-15-23)32(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H3 |
InChI Key |
DQWAUXVGPSVZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.